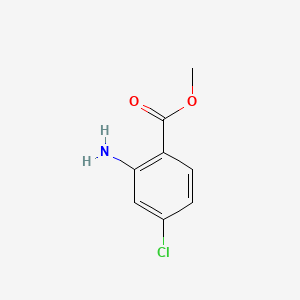

Methyl 2-amino-4-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSSCICDVDOEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207743 | |

| Record name | Methyl 4-chloroanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-58-3 | |

| Record name | Methyl 2-amino-4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5900-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005900583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5900-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-chloroanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloroanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-4-chlorobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWN3H69QRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-chlorobenzoate (CAS No. 5900-58-3), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details a common and effective synthesis protocol, presents key physical and spectroscopic data for characterization, and visualizes the experimental workflow.

Introduction

This compound, also known as Methyl 4-chloroanthranilate, is an aromatic ester containing amino, chloro, and methyl ester functional groups.[1][2] Its molecular structure makes it a versatile building block in medicinal chemistry and materials science. The primary and most straightforward route to synthesize this compound is through the esterification of 2-amino-4-chlorobenzoic acid. Accurate characterization using various analytical techniques is crucial to ensure the purity and identity of the synthesized compound for subsequent applications.

Synthesis of this compound

The most prevalent method for preparing this compound is the Fischer esterification of 2-amino-4-chlorobenzoic acid using methanol in the presence of an acid catalyst, commonly generated in situ from thionyl chloride.[3][4]

Experimental Protocol: Esterification of 2-amino-4-chlorobenzoic acid

This protocol is based on established laboratory procedures with high reported yields.[3]

Materials:

-

2-amino-4-chlorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorobenzoic acid (e.g., 10 g, 0.058 mol) and methanol (e.g., 150 mL).

-

Addition of Thionyl Chloride: Cool the stirred suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (e.g., 10.4 g, 0.087 mol) dropwise to the mixture. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain it for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[3]

-

Neutralization and Extraction: To the residue, add ethyl acetate (e.g., 100 mL) and a 5% sodium bicarbonate solution (e.g., 100 mL) to neutralize the excess acid. Stir the mixture, then transfer it to a separatory funnel. Separate the aqueous layer and wash the organic layer with water (100 mL).[3]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary. The reaction typically yields this compound as a solid with a yield of approximately 82-83%.[3]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5900-58-3 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | Pale brown powder or crystals | [5] |

| Melting Point | 66-68 °C | [6] |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule.

| Technique | Data | Reference |

| ¹H NMR | Estimated chemical shifts based on analogous compounds: Aromatic protons (~6.6-7.7 ppm), Amine protons (~5.9 ppm), Methyl protons (~3.8 ppm). | [7] |

| ¹³C NMR | The PubChem database indicates the availability of ¹³C NMR spectra for this compound. | [1] |

| Infrared (IR) | The PubChem database indicates the availability of FTIR spectra (KBr-Pellet technique) for this compound. | [1] |

| Mass Spectrometry (MS) | The PubChem database indicates the availability of GC-MS data, with major m/z peaks at 153, 185, and 126. | [1] |

Note: Detailed, experimentally verified spectra were not available in the cited public domain sources. Researchers should acquire their own spectra for confirmation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Relevance

While specific signaling pathways for this compound are not extensively documented, its significance lies in its role as a versatile pharmaceutical intermediate. The functional groups present on the molecule allow for further chemical modifications, making it a valuable precursor in the development of more complex active pharmaceutical ingredients (APIs).

Conclusion

This guide outlines a reliable and high-yielding method for the synthesis of this compound via the esterification of its corresponding carboxylic acid. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The structured workflow and detailed protocols are intended to support scientists in the efficient and successful production of this important chemical intermediate for applications in drug discovery and development.

References

Spectroscopic Characterization of Methyl 2-amino-4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-amino-4-chlorobenzoate (CAS No: 5900-58-3). The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that while this data is based on established principles and analysis of analogous compounds, experimental values may vary slightly based on instrumentation and conditions.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet (d) | 1H | H-6 (ortho to -COOCH₃) |

| ~ 6.7 - 6.8 | Doublet (d) | 1H | H-3 (ortho to -NH₂) |

| ~ 6.6 - 6.7 | Doublet of Doublets (dd) | 1H | H-5 (meta to both groups) |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ |

| ~ 3.8 - 3.9 | Singlet (s) | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Proton Decoupled)

| Chemical Shift (δ) ppm | Assignment |

| ~ 167 - 168 | C=O (Ester Carbonyl) |

| ~ 150 - 151 | C-2 (C-NH₂) |

| ~ 140 - 141 | C-4 (C-Cl) |

| ~ 132 - 133 | C-6 |

| ~ 116 - 117 | C-5 |

| ~ 114 - 115 | C-3 |

| ~ 110 - 111 | C-1 |

| ~ 51 - 52 | -OCH₃ |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3480 - 3300 | Medium-Strong, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2990 - 2850 | Medium-Weak | C-H Stretch | Methyl (-OCH₃) |

| 1730 - 1710 | Strong | C=O Stretch | Ester |

| 1620 - 1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium, Multiple Bands | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester |

| 1100 - 1000 | Strong | C-N Stretch | Aryl Amine |

| 850 - 750 | Strong | C-Cl Stretch | Aryl Halide |

Table 4: Expected Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

| m/z | Possible Assignment | Notes |

| 185/187 | [M]⁺ (Molecular Ion) | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. |

| 154/156 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 126/128 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural characterization of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, briefly vortex the solution.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

¹H NMR Data Acquisition (Example using a Bruker 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., lock CDCl3).[1]

-

Tune and match the probe for the ¹H frequency to maximize signal-to-noise (atma).[1]

-

Shim the magnetic field to achieve optimal homogeneity and resolution. An automated shimming routine (topshim) is often sufficient.[1]

-

Set the acquisition parameters:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Initiate the acquisition by typing zg.[1]

-

After acquisition, perform a Fourier transform (ft or efp), phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks and perform peak picking to generate the final spectrum.

-

-

¹³C NMR Data Acquisition:

-

The same sample can be used.

-

Tune and match the probe for the ¹³C frequency.

-

Set the acquisition parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically -10 to 220 ppm.

-

Number of Scans (NS): 1024 or higher due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

-

Acquire and process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [2]

-

Place a small amount (5-10 mg) of this compound into a small vial.[3]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) and swirl to dissolve.[2]

-

Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.[2][3]

-

-

Data Acquisition (FT-IR):

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Place the salt plate with the prepared sample film into the sample holder.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

Process the resulting interferogram via Fourier transform to obtain the infrared spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample molecules are introduced into a high-vacuum ion source.[4][5]

-

A beam of high-energy electrons (typically 70 eV) is directed at the sample molecules.[4][6][7]

-

The electron impact causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6]

-

The high energy of this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[4][6]

-

The positively charged ions (molecular and fragment) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[4]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

The resulting spectrum is plotted as relative intensity versus m/z.

-

References

- 1. ursinus.edu [ursinus.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 5900-58-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 5900-58-3. Known chemically as methyl 2-amino-4-chlorobenzoate, this compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] A thorough understanding of its properties is crucial for its effective application in research and development.

Chemical Identity and Structure

CAS number 5900-58-3 is an aromatic amine and a benzoate ester. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a chlorine atom.

| Identifier | Value |

| CAS Number | 5900-58-3 |

| IUPAC Name | This compound[3][4][5] |

| Synonyms | Methyl 4-chloroanthranilate[6], 2-Amino-4-chlorobenzoic acid methyl ester[4], 2-Methoxycarbonyl-5-chloroaniline[4] |

| Molecular Formula | C₈H₈ClNO₂[4][5][7] |

| Molecular Weight | 185.61 g/mol [6][7][8] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1N)Cl[4][9] |

| InChI Key | YPSSCICDVDOEAI-UHFFFAOYSA-N[4][5][9] |

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for handling, storage, and process development.

| Property | Value |

| Physical State | White to off-white crystalline solid.[10] |

| Melting Point | 66-68 °C.[9] |

| Boiling Point | 106 °C at 8 mmHg. |

| Solubility | Moderately soluble in organic solvents.[10] |

Chemical Properties and Reactivity

This compound is stable under recommended storage conditions, though it may be air-sensitive.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] The amino and ester functional groups are the primary sites of its chemical reactivity, allowing for a variety of synthetic transformations.

Experimental Protocols

Determination of Melting Point

The melting point of CAS 5900-58-3 can be determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline solid is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting point range is indicative of high purity.[11][12][13]

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed to understand the polarity and potential applications of the compound.

Apparatus:

-

Test tubes and rack

-

Spatula or weighing balance

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, accurately weighed amount of CAS 5900-58-3 (e.g., 10 mg) is placed into a clean, dry test tube.

-

A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute) using a vortex mixer or by manual shaking.

-

The sample is visually inspected to determine if the solid has completely dissolved.

-

If the compound dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." If some but not all of the solid dissolves, it can be noted as "partially soluble" or "sparingly soluble."

-

This procedure is repeated for a range of solvents with varying polarities to create a solubility profile.[14][15][16][17]

Spectral Data

-

¹H NMR and ¹³C NMR: These spectra would be expected to show characteristic peaks for the aromatic protons, the amino group protons, and the methyl ester protons and carbons. The substitution pattern on the benzene ring would lead to specific splitting patterns in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ), as well as fragmentation patterns characteristic of a methyl benzoate and a chloroaniline moiety. The isotopic pattern of chlorine would also be observable.[3]

Biological Activity and Applications

This compound is primarily utilized as a building block in organic synthesis.[1][2] It is a precursor for the synthesis of more complex molecules with potential biological activities, such as antibacterial agents.[1] While direct and extensive studies on the biological signaling pathways of CAS 5900-58-3 are not widely published, its derivatives have been investigated for their roles in various biological processes. For instance, a related isomer, methyl 4-amino-2-chlorobenzoate, has been studied in silico for its potential to bind to glutathione-related enzymes.[18] This suggests that compounds derived from this structural motif may have interactions with key enzymatic pathways.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-chloroanthranilate | C8H8ClNO2 | CID 80001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. CAS 5900-58-3: this compound [cymitquimica.com]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Methyl 2-amino-4-chlorobenzoate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-chlorobenzoate is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This technical guide delves into the core mechanisms of action of this compound in key organic transformations, providing detailed experimental protocols and summarizing relevant quantitative data.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily dictated by the interplay between its nucleophilic amino group and the electrophilic methyl ester functionality, both of which are situated on a benzene ring bearing a deactivating chloro substituent. The ortho-relationship of the amino and ester groups is crucial for its propensity to undergo intramolecular cyclization reactions, forming various heterocyclic systems.

The amino group serves as a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. The lone pair of electrons on the nitrogen atom can also act as an intramolecular general base catalyst, enhancing the reactivity of the nearby ester group towards nucleophilic attack. The chloro substituent, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can influence the regioselectivity of certain reactions and serve as a handle for further functionalization.

Key Organic Reactions and Mechanisms of Action

This compound is a key precursor in the synthesis of several important classes of heterocyclic compounds, most notably quinazolinones and acridines.

Synthesis of Quinazolinone Derivatives

The most common application of this compound is in the synthesis of quinazolinone derivatives, which are scaffolds present in numerous biologically active compounds. A prevalent synthetic route involves a two-step process: initial acylation of the amino group followed by cyclization with a nitrogen source, typically hydrazine.

Step 1: Acylation and Cyclization to a Benzoxazinone Intermediate

The reaction is initiated by the acylation of the amino group of this compound with an acylating agent, such as acetic anhydride. This is followed by an intramolecular cyclization to form a 2-methyl-7-chloro-4H-3,1-benzoxazin-4-one intermediate.

Mechanism of Action:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amino group attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate with the departure of an acetate leaving group yields the N-acylated product. The newly formed amide then undergoes an intramolecular cyclization, where the amide oxygen attacks the electrophilic carbonyl carbon of the methyl ester. This is followed by the elimination of methanol to yield the stable benzoxazinone ring system.

Caption: Acylation and cyclization of this compound.

Step 2: Conversion to Quinazolinone

The benzoxazinone intermediate is then treated with hydrazine hydrate, which acts as a nucleophile and a source of the second nitrogen atom in the quinazolinone ring.

Mechanism of Action:

Hydrazine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the amide carbonyl carbon. Dehydration of the resulting tetrahedral intermediate furnishes the final 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.[1][2]

Caption: Formation of a quinazolinone from a benzoxazinone intermediate.

Synthesis of Acridine Derivatives

This compound can also be employed in the synthesis of acridine derivatives, another class of compounds with significant biological activities. The Bernthsen acridine synthesis is a classical method that can be adapted for this purpose.

Mechanism of Action (Bernthsen Acridine Synthesis):

In a modified Bernthsen synthesis, this compound can be reacted with a suitable carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. The reaction is thought to proceed through the following general steps:

-

Amide Formation: The carboxylic acid is activated by the Lewis acid, followed by nucleophilic attack from the amino group of this compound to form an N-acyl intermediate.

-

Intramolecular Friedel-Crafts Acylation: The N-acyl intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the electron-rich position of the second aromatic ring (from another molecule of aniline or a derivative).

-

Cyclization and Dehydration: Subsequent cyclization and dehydration steps lead to the formation of the acridine core.

Caption: General workflow for Bernthsen acridine synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for key reactions involving this compound. It is important to note that reaction conditions can significantly influence the outcome, and these values should be considered representative examples.

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one | Acetic anhydride, reflux | 95 | [2] |

| 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one | 2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one, Hydrazine hydrate, ethanol, reflux | 94 | [2] |

| 2-(3-Amino-4-chlorobenzoyl)benzoic acid | Hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with Raney nickel | Not specified, but described as successful | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one[2]

Materials:

-

This compound

-

Acetic anhydride

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Ethyl acetate

-

Hexane or Dichloromethane-hexane mixture for recrystallization

Procedure:

-

In a round-bottom flask, dissolve this compound (0.01 mol) and acetic anhydride (0.01 mol) in 30 mL of ethanol.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the reaction mixture and extract the filtrate with ethyl acetate.

-

Allow the ethyl acetate to evaporate at room temperature to obtain the solid product.

-

Recrystallize the crude product from a hexane or dichloromethane-hexane mixture to yield pure 2-methyl-7-chloro-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one[2]

Materials:

-

2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Dimethylformamide (DMF) for recrystallization

Procedure:

-

Dissolve 2-methyl-7-chloro-4H-3,1-benzoxazin-4-one (0.005 mol) in 30 mL of boiling ethanol in a round-bottom flask.

-

Add hydrazine hydrate (0.01 mol) to the stirred solution.

-

Continue to reflux the mixture, monitoring the reaction by TLC until the starting material is no longer visible (approximately 3 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated solid.

-

Wash the solid with cold ethanol.

-

Dry the crude product and recrystallize from dimethylformamide (DMF) to obtain pure 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

Logical Workflow in Drug Development

The synthesis of diverse heterocyclic compounds from this compound is a critical first step in many drug discovery pipelines. The general workflow illustrates how this foundational chemistry integrates into the broader process of developing new therapeutic agents.

Caption: Integration of synthesis into the drug discovery process.

References

An In-depth Technical Guide to Methyl 2-amino-4-chlorobenzoate: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-chlorobenzoate, a seemingly unassuming chemical intermediate, holds a significant place in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and evolution of its synthesis. We delve into detailed experimental protocols for both its historical and contemporary preparation, presenting key quantitative data in structured tables for comparative analysis. Furthermore, this guide explores the pivotal role of this compound as a precursor to biologically active molecules, particularly in the development of quinazolinone-based therapeutics targeting critical signaling pathways in cancer. Visual diagrams generated using Graphviz are provided to elucidate synthetic workflows and the intricate logic of cellular signaling cascades influenced by its derivatives.

Introduction

This compound (CAS No. 5900-58-3), also known as methyl 4-chloroanthranilate, is an aromatic ester that has emerged as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a reactive amino group and a chlorine substituent on the benzene ring, offers versatile handles for a variety of chemical transformations. This has made it a sought-after intermediate in the pharmaceutical industry, particularly for the synthesis of heterocyclic compounds with therapeutic potential. This guide aims to provide a thorough understanding of this compound, from its first reported synthesis to its contemporary applications in drug discovery.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1946 publication in the Journal of the American Chemical Society.[1] This initial report laid the groundwork for the future utility of this compound. The development of synthetic routes to chloro-substituted aminobenzoic acids and their esters in the mid-20th century was driven by the burgeoning field of medicinal chemistry, as researchers sought to create novel molecular scaffolds with diverse pharmacological activities. The introduction of a chlorine atom onto the anthranilate framework was a strategic modification to influence the electronic properties and metabolic stability of resulting drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 5900-58-3 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Melting Point | 66-68 °C | [1] |

| Appearance | White to pale brown crystalline solid | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Fischer esterification of 2-amino-4-chlorobenzoic acid.

Historical Synthesis: Fischer Esterification (Based on the 1946 JACS report)

The original synthesis involved the direct esterification of 2-amino-4-chlorobenzoic acid in methanol with an acid catalyst.

Experimental Protocol:

-

Reagents:

-

2-amino-4-chlorobenzoic acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-chlorobenzoic acid in an excess of absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

-

Modern Synthetic Approach using Thionyl Chloride

A more contemporary and often higher-yielding method involves the use of thionyl chloride (SOCl₂) as the esterification agent.

Experimental Protocol:

-

Reagents:

-

2-amino-4-chlorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of 2-amino-4-chlorobenzoic acid (0.1 mol) in anhydrous methanol (150 mL) at 0-5 °C, slowly add thionyl chloride (0.15 mol) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

To the residue, add ethyl acetate (100 mL) and a 5% sodium bicarbonate solution (100 mL).

-

Stir the mixture, separate the organic layer, and wash it with water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.

-

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.

Precursor to Quinazolinone-based EGFR Inhibitors

A significant application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a key driver in the development and progression of several cancers, including non-small cell lung cancer.

Synthetic Logic:

The synthesis typically involves the cyclization of an N-acyl-anthranilate, derived from this compound, to form the quinazolinone ring system. Subsequent functionalization, often through nucleophilic aromatic substitution at the 4-position, allows for the introduction of the anilino moiety, which is crucial for binding to the ATP-binding site of the EGFR kinase domain.

Caption: Synthetic pathway from this compound to EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade of events that ultimately leads to cell proliferation, survival, and migration. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Quinazolinone-based inhibitors, synthesized from precursors like this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

This compound, since its first reported synthesis in 1946, has proven to be a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of a significant class of therapeutics, particularly the quinazolinone-based EGFR inhibitors that have transformed the treatment landscape for certain cancers. This in-depth guide has provided a historical perspective, detailed synthetic protocols, and an overview of its application in the context of a critical cancer-related signaling pathway. The continued exploration of derivatives of this compound holds promise for the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of Methyl 2-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chlorobenzoate is an organic compound with the chemical formula C₈H₈ClNO₂.[1] It belongs to the class of anthranilate esters, which are known for their applications in the pharmaceutical, fragrance, and polymer industries. The presence of amino, chloro, and methyl ester functional groups on the benzene ring imparts a unique combination of electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the theoretical properties, computational analysis, synthesis, and spectroscopic characterization of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Theoretical Properties

The theoretical properties of a molecule are crucial for predicting its behavior in chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, permeability, and potential as a drug candidate or chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| CAS Number | 5900-58-3 | [2] |

| Melting Point | 66-68 °C | [2] |

| Boiling Point | 284 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.3±0.1 g/cm³ (Predicted) | [3] |

| pKa | (Predicted values vary) | |

| LogP | (Predicted values vary) | |

| Appearance | White to light gray to light yellow powder/crystal |

Computational Analysis

Detailed computational studies specifically on this compound are scarce in the public domain. However, insights into its electronic structure and reactivity can be inferred from computational analyses of its parent compound, 2-amino-4-chlorobenzoic acid.

Inferred Computational Analysis from 2-amino-4-chlorobenzoic Acid

A Density Functional Theory (DFT) study on 2-amino-4-chlorobenzoic acid provides valuable information on its electronic properties. It is important to note that the esterification of the carboxylic acid to a methyl ester will have a modest impact on the electronic properties of the aromatic ring. The methyl group is weakly electron-donating through hyperconjugation, which might slightly alter the energies of the frontier molecular orbitals.

The logical workflow for inferring the computational properties is as follows:

Caption: Inferred computational analysis workflow.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. For 2-amino-4-chlorobenzoic acid, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. It is expected that the HOMO is primarily located on the electron-rich amino group and the aromatic ring, while the LUMO is distributed over the electron-withdrawing carboxyl group and the aromatic ring. The introduction of the methyl ester in this compound is not expected to significantly alter this general distribution but may slightly raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the parent acid.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 2-amino-4-chlorobenzoic acid, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and a region of positive potential (blue) near the amino group hydrogens. This indicates that the carboxyl group is a site for electrophilic attack, while the amino group can act as a nucleophile. A similar charge distribution is expected for this compound, with the ester oxygen atoms being electron-rich.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 2-amino-4-chlorobenzoic acid.

Materials:

-

2-amino-4-chlorobenzoic acid

-

Methanol

-

Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-4-chlorobenzoic acid in an excess of methanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

The synthesis workflow is depicted below:

Caption: Synthesis workflow diagram.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data for this compound are presented in Table 2. Experimental verification of these shifts is recommended.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-3 | ~6.8 | d | Ar-H |

| H-5 | ~6.6 | dd | Ar-H |

| H-6 | ~7.7 | d | Ar-H |

| -NH₂ | (broad singlet) | s | Amino protons |

| -OCH₃ | ~3.8 | s | Methyl protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| C=O | ~166.0 | Carbonyl carbon | |

| C-1 | ~116.0 | Ar-C | |

| C-2 | ~151.0 | Ar-C (C-NH₂) | |

| C-3 | ~113.0 | Ar-C | |

| C-4 | ~137.0 | Ar-C (C-Cl) | |

| C-5 | ~111.0 | Ar-C | |

| C-6 | ~131.0 | Ar-C | |

| -OCH₃ | ~52.0 | Methyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, as listed in Table 3.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | 1700-1725 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch (ester) | 1000-1300 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 185, with a characteristic M+2 peak at m/z 187 due to the presence of the chlorine-37 isotope.[4] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 154, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 126.

A general workflow for spectroscopic analysis is as follows:

Caption: Spectroscopic analysis workflow.

Biological Activity

While there is limited specific information on the biological activity of this compound, a study on methyl 4-aminobenzoate derivatives has suggested that "methyl 4-amino-2-chlorobenzoate" has one of the lowest binding energies to glutathione S-transferase (GST) receptors in silico, indicating a potential for interaction with this enzyme family.[5] Further experimental validation is required to confirm this and to explore other potential biological activities.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] It may also cause respiratory irritation.[4]

Handling Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If skin or eye irritation persists, get medical advice/attention.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with potential applications in various fields, including drug discovery. This guide has summarized its known theoretical properties, provided an inferred computational analysis, and outlined experimental protocols for its synthesis and characterization.

A significant gap in the current knowledge is the lack of comprehensive, experimentally validated computational and spectroscopic data for this specific molecule. Future research should focus on:

-

Performing detailed DFT calculations to determine its electronic properties, including HOMO-LUMO energies and MEP maps.

-

Obtaining high-resolution NMR, IR, and MS spectra with complete peak assignments.

-

Determining its crystal structure through X-ray crystallography.

-

Conducting biological assays to explore its potential as a therapeutic agent or its role in biological pathways.

Such studies will provide a more complete understanding of this compound and facilitate its application in the development of new technologies and therapeutics.

References

An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-chlorobenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Quantitative Solubility Data

To provide a reference point for expected solubility trends, the following table includes solubility data for the structurally related compound, 4-aminobenzoic acid. It is important to note that these values are for a different compound and should be used as a general guide only.

Table 1: Solubility of 4-Aminobenzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/100mL) |

| Water | 25 | 0.539 |

| Water, boiling | 100 | 1.11 |

| Ethanol | 25 | 12.5 |

| Diethyl Ether | 25 | 1.67 |

| Ethyl Acetate | - | Soluble |

| Glacial Acetic Acid | - | Soluble |

| Benzene | - | Slightly Soluble |

| Petroleum Ether | - | Practically Insoluble |

Data for 4-Aminobenzoic Acid, sourced from PubChem.[3]

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/100mL) |

| Methanol | 25 | Data not available in literature |

| Ethanol | 25 | Data not available in literature |

| Acetone | 25 | Data not available in literature |

| Ethyl Acetate | 25 | Data not available in literature |

| Chloroform | 25 | Soluble (quantitative data not available)[1][2] |

| Dichloromethane | 25 | Data not available in literature |

| Toluene | 25 | Data not available in literature |

| Hexane | 25 | Data not available in literature |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a crystalline solid like this compound in an organic solvent are the Gravimetric Method and UV-Vis Spectroscopy.

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[4][5]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[4]

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a filter to remove any undissolved particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is completely removed, place the dish in a drying oven at a temperature below the melting point of the solute to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.[4]

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/100mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) x 100

-

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.[6][7]

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100mL).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the gravimetric method.

This guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently limited in public literature, the provided experimental protocols offer robust methods for researchers to determine these values in their own laboratory settings.

References

- 1. Methyl 4-amino-2-chlorobenzoate | 46004-37-9 [amp.chemicalbook.com]

- 2. 46004-37-9 CAS MSDS (Methyl 4-amino-2-chlorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Analysis of Methyl 2-amino-4-chlorobenzoate: A Technical Guide to Its Synthesis and Structural Characteristics

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-amino-4-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. While a definitive crystal structure for this compound is not publicly available, this paper presents a detailed examination of its direct precursor, 2-Amino-4-chlorobenzoic acid, for which crystallographic data has been reported. This analysis serves as a valuable proxy, offering insights into the molecular geometry, packing, and intermolecular interactions that are likely to influence the solid-state properties of the title compound. This guide includes detailed experimental protocols for the synthesis of this compound and the crystal structure determination of its precursor acid, alongside a quantitative summary of the crystallographic data and visualizations of the molecular structures and experimental workflows.

Introduction

This compound (CAS No: 5900-58-3) is a substituted anthranilate ester of significant interest to researchers and professionals in drug development and fine chemical manufacturing. Its utility as a versatile building block stems from the presence of three reactive sites: an amine, a chloro substituent, and a methyl ester. These functional groups allow for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

A thorough understanding of the three-dimensional structure of this molecule is crucial for predicting its reactivity, solubility, and solid-state behavior. However, as of the date of this publication, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. To provide valuable structural insights, this guide presents a detailed crystallographic analysis of its immediate precursor, 2-Amino-4-chlorobenzoic acid (CAS No: 89-77-0). The crystal structure of this acid reveals key intra- and intermolecular interactions that are likely to be preserved or have a significant influence on the crystal packing of its methyl ester derivative.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-Amino-4-chlorobenzoic acid. A common and effective method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification

-

Reaction Setup: To a solution of 2-Amino-4-chlorobenzoic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0-5 °C with constant stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 4 to 24 hours, depending on the scale and specific conditions. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Crystal Structure Analysis of 2-Amino-4-chlorobenzoic Acid

The following section details the crystal structure of 2-Amino-4-chlorobenzoic acid, which serves as a model for understanding the structural characteristics of this compound. The data presented is based on the crystallographic study reported in Acta Crystallographica Section E, E67, o37 (2011).

Experimental Protocol: Crystal Growth and X-ray Diffraction

Crystal Growth: Single crystals of 2-Amino-4-chlorobenzoic acid suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent.

X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (100 K) to minimize thermal vibrations and obtain a high-resolution structure.

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The crystallographic data and refinement parameters for 2-Amino-4-chlorobenzoic acid are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-chlorobenzoic acid.

| Parameter | Value |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.4667(10) Å |

| b | 3.7648(2) Å |

| c | 23.7598(15) Å |

| α | 90° |

| β | 93.015(3)° |

| γ | 90° |

| Volume | 1381.1(2) ų |

| Z | 8 |

| Density (calculated) | 1.650 Mg/m³ |

| Absorption Coefficient | 0.491 mm⁻¹ |

| F(000) | 704 |

| Data Collection | |

| Theta range for data collection | 2.53 to 27.50° |

| Index ranges | -20<=h<=20, -4<=k<=4, -30<=l<=30 |

| Reflections collected | 12015 |

| Independent reflections | 3159 [R(int) = 0.044] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3159 / 0 / 217 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0933 |

| R indices (all data) | R1 = 0.0519, wR2 = 0.1000 |

Data extracted from Acta Crystallographica Section E, E67, o37.

Molecular and Crystal Structure Description

The molecule of 2-Amino-4-chlorobenzoic acid is nearly planar.[1] A key feature of the molecular structure is an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen atom of the carboxylic acid group, which forms a six-membered ring (S(6) ring motif).[1]

In the crystal, molecules of 2-Amino-4-chlorobenzoic acid are linked into centrosymmetric dimers by pairs of O—H···O hydrogen bonds between the carboxylic acid groups.[1] These dimers are then stacked along the b-axis of the unit cell.[1] This hydrogen bonding pattern is a common feature in the crystal structures of carboxylic acids and significantly influences their physical properties. It is plausible that in the methyl ester, the absence of the acidic proton would lead to a different hydrogen bonding network, likely involving the amino group as the primary hydrogen bond donor and the carbonyl oxygen of the ester and the chloro substituent as potential acceptors.

Visualizations

The following diagrams illustrate the experimental workflow and molecular structures discussed in this guide.

Caption: Experimental workflow for synthesis and structural analysis.

Caption: Molecular structures of the target compound and its precursor.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis and, in the absence of its own crystal structure, a thorough analysis of its precursor, 2-Amino-4-chlorobenzoic acid. The esterification of the precursor acid is a straightforward and efficient method for obtaining the title compound. The crystallographic analysis of 2-Amino-4-chlorobenzoic acid reveals a planar molecule with a significant intramolecular hydrogen bond and a crystal packing dominated by intermolecular hydrogen bonding between the carboxylic acid groups, forming centrosymmetric dimers.

This information is critical for researchers and drug development professionals, as it provides a solid foundation for understanding the chemical and physical properties of this compound. The structural insights from the precursor acid can inform predictions about the behavior of the methyl ester in various environments, aiding in the design of synthetic routes, formulation strategies, and the interpretation of experimental results. Future work should aim to obtain a single-crystal structure of this compound to confirm and expand upon the structural predictions made in this guide.

References

Technical Whitepaper: Genotoxicity and Mutagenicity Profile of Methyl 2-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chlorobenzoate is a chemical intermediate used in the synthesis of various organic compounds. As with any chemical intended for use in pharmaceuticals, agrochemicals, or other applications with potential for human exposure, a thorough evaluation of its genotoxic and mutagenic properties is a critical component of the safety assessment process. Genotoxicity refers to the ability of a substance to damage DNA or the cellular apparatus that regulates the integrity of the genome. Mutagenicity is a specific type of genotoxicity that results in heritable changes in the DNA sequence.

This guide details the standard battery of tests required to evaluate these endpoints, providing a framework for experimental design, data interpretation, and reporting.

Core Genotoxicity Assays: Methodologies and Data

A standard assessment of genotoxicity involves a tiered approach, beginning with in vitro tests and progressing to in vivo studies if necessary. The core battery typically includes:

-

A test for gene mutation in bacteria (Ames test).

-

An in vitro cytogenetic test in mammalian cells (e.g., micronucleus test or chromosomal aberration assay).

-

An in vivo genotoxicity test (e.g., in vivo micronucleus test).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, restoring the ability of the bacteria to grow in an amino acid-deficient medium.

-

Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA are commonly used to detect different types of mutations (e.g., frameshift, base-pair substitutions).

-

Metabolic Activation: Tests are conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

A range of concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer control are added to molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+ or trp+) on each plate is counted.

-

Concurrent negative (vehicle) and positive controls (known mutagens like sodium azide, 2-nitrofluorene, etc.) are run to ensure the validity of the test system.

-

-

Evaluation Criteria: A positive response is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the concurrent vehicle control count for at least one strain, with and/or without S9 activation.

Table 1: Hypothetical Results of the Ames Test for this compound

| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Mutation Ratio (vs. Vehicle) | Cytotoxicity |

| TA98 | -S9 | Vehicle (DMSO) | 25 ± 4 | 1.0 | None |

| 10 | 28 ± 5 | 1.1 | None | ||

| 50 | 30 ± 6 | 1.2 | None | ||

| 100 | 33 ± 4 | 1.3 | None | ||

| 500 | 35 ± 7 | 1.4 | Slight | ||

| +S9 | Vehicle (DMSO) | 38 ± 6 | 1.0 | None | |

| 10 | 42 ± 5 | 1.1 | None | ||

| 50 | 45 ± 8 | 1.2 | None | ||

| 100 | 49 ± 6 | 1.3 | None | ||

| 500 | 53 ± 9 | 1.4 | Slight | ||

| TA100 | -S9 | Vehicle (DMSO) | 110 ± 12 | 1.0 | None |

| 10 | 115 ± 15 | 1.0 | None | ||

| 50 | 121 ± 11 | 1.1 | None | ||

| 100 | 128 ± 14 | 1.2 | None | ||

| 500 | 135 ± 18 | 1.2 | Slight | ||

| +S9 | Vehicle (DMSO) | 125 ± 16 | 1.0 | None | |

| 10 | 130 ± 14 | 1.0 | None | ||